molecular formula C5H4ClN3O2 B1584849 2-Amino-5-chloropyrimidine-4-carboxylic acid CAS No. 45867-11-6

2-Amino-5-chloropyrimidine-4-carboxylic acid

Cat. No.: B1584849
CAS No.: 45867-11-6
M. Wt: 173.56 g/mol
InChI Key: PDLZOTZLGNZOFS-UHFFFAOYSA-N
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Description

Bond Lengths and Angles in Pyrimidine Derivatives

Bond Type Length (Å) Angle (°) Source
C–N (pyrimidine) 1.33–1.35 116–124
C–C (ring) 1.37–1.39 116–124
C–O (carboxyl) 1.23–1.26 117–123
N–H (amino) 0.86–0.89 120–125

The pyrimidine ring is nearly planar, with deviations <0.01 Å from the mean plane. Hydrogen bonding between the amino group (-NH₂) and carboxylic acid (-COOH) is critical for stabilizing the molecular conformation. For example, in structurally related salts, N–H⋯O hydrogen bonds form R²(8) motifs, creating layered crystal networks.

Tautomeric Forms and Resonance Stabilization

This compound exists predominantly in its keto form due to the stability of the carboxylic acid group. The amino group remains protonated, and the pyrimidine ring’s resonance delocalizes electron density across the N–C–N framework.

Resonance Contributions

  • Pyrimidine Ring Delocalization :
    Alternating double bonds (C1–N2, N1–C3, C4–N5) stabilize the ring through conjugation.
  • Carboxylic Acid Group :
    The -COOH group contributes resonance stabilization via:
    $$
    \text{O=C-O}^-{\leftrightarrow}\text{O}^-{-}C=O
    $$
    This resonance lowers the compound’s pKa (~2–3), enhancing acidity.

Tautomerism

Unlike 4-pyrimidone derivatives, which exhibit keto-enol tautomerism, this compound lacks enolic forms due to the absence of a hydroxyl group. The amino and carboxylic acid groups remain in their canonical forms, with no evidence of tautomerism under standard conditions.

Properties

IUPAC Name

2-amino-5-chloropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLZOTZLGNZOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068477
Record name 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-
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Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

45867-11-6
Record name 2-Amino-5-chloro-4-pyrimidinecarboxylic acid
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Record name 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-
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Record name 2-Amino-5-chloropyrimidine-4-carboxylic acid
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Record name 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-
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Record name 2-amino-5-chloropyrimidine-4-carboxylic acid
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Preparation Methods

Direct Amination of Chlorinated Pyrimidines

Method Overview:
A common synthetic route involves the selective amination of chlorinated pyrimidine precursors, particularly 2,4,5-trichloropyrimidine. The reaction replaces the chlorine atom at the 2-position with an amino group by treatment with ammonia or amines under controlled conditions.

Reaction Conditions:

Mechanism:
Nucleophilic aromatic substitution occurs at the 2-position chlorine, facilitated by the electron-deficient pyrimidine ring, leading to the formation of the amino group. The chlorine at the 5-position remains intact, preserving the desired substitution pattern.

Industrial Adaptations:

  • Continuous flow reactors are employed for better control of reaction parameters and scalability.
  • Catalysts such as palladium or copper salts may be used to enhance reaction rates and selectivity.
  • Purification involves crystallization and chromatographic techniques to achieve high purity suitable for pharmaceutical use.

Yield and Purity:
Optimized conditions yield high-purity 2-amino-5-chloropyrimidine-4-carboxylic acid with yields typically above 70% under industrial conditions.

Chlorination of Pyrimidine Precursors Followed by Functional Group Interconversion

Method Overview:
This approach starts with pyrimidine derivatives bearing amino or carboxylic acid groups, which are then selectively chlorinated at the 5-position.

Key Steps:

  • Chlorination of 2-aminopyrimidine or related intermediates using chlorinating agents such as sodium hypochlorite (NaClO) in acidic media.
  • Control of reaction temperature and pH is critical to avoid over-chlorination or side reactions.

Representative Procedure:

  • 2-Aminopyrimidine is treated with NaClO at 10 °C, followed by slow addition of concentrated hydrochloric acid.
  • The mixture is maintained at 10 °C for 2 hours, then warmed to 25 °C for an additional 4 hours.
  • The reaction mixture is basified (pH > 8) and extracted with dichloroethane to isolate the chlorinated product.
  • Further purification steps include acid-base extraction and recrystallization to obtain the target compound.

Yield and Selectivity:

  • GC-MS analysis shows approximately 72% yield of 2-amino-5-chloropyrimidine derivatives with minor impurities such as 2-amino-3-chloropyrimidine and dichlorinated by-products.
  • The molar conversion of starting 2-aminopyrimidine reaches 95%, indicating efficient chlorination under mild conditions.

Biotransformation and Fermentation-Based Methods

Method Overview:
Some studies report the use of microbial fermentation or biotransformation to convert methylpyrimidine derivatives into chloropyrimidine carboxylic acids.

Process Details:

  • Use of specific microbial strains to oxidize and chlorinate methylpyrimidines.
  • Fermentation broth is processed by acidification and extraction with ethyl acetate.
  • The organic phase is concentrated and recrystallized to isolate 2-chloropyrimidine-4-carboxylic acid.

Yields:

  • Yields reported around 28% based on starting methylpyrimidine, indicating this method is less efficient but may offer greener alternatives.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Temperature (°C) Yield (%) Notes
Amination of 2,4,5-trichloropyrimidine 2,4,5-trichloropyrimidine NH3 or amines, ethanol/water 50–100 >70 Selective substitution at 2-position; industrially scalable
Chlorination with NaClO/HCl 2-Aminopyrimidine NaClO, HCl, pH control, dichloroethane 10–25 ~72 Mild conditions, good selectivity, requires careful pH control
Biotransformation/Fermentation 2-Chloro-4-methylpyrimidine Microbial strains, acid/base extraction Ambient ~28 Lower yield, potential green chemistry route

Analytical and Process Optimization Notes

  • Reaction Monitoring: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are essential for tracking reaction progress and optimizing conditions.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy confirms substitution patterns; characteristic signals include carboxylic acid protons (~12–13 ppm) and pyrimidine ring protons (~8.5–9.0 ppm). Mass spectrometry validates molecular weight (exact mass ~173 Da).
  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) aid solubility and reaction kinetics in some routes.
  • Catalyst Use: Transition metal catalysts (Pd, Cu) improve reaction rates and selectivity in amination and halogen exchange reactions.

Research Findings and Industrial Relevance

  • The dual functionality of 2-amino and carboxylic acid groups on the pyrimidine ring allows for versatile chemical modifications, making the compound valuable in pharmaceutical intermediates synthesis.
  • Chlorine at the 5-position serves as a reactive site for further nucleophilic substitution, expanding the compound’s utility.
  • Continuous flow and catalytic methods enhance scalability and reduce environmental impact compared to batch processes.
  • Mild chlorination methods using NaClO and HCl avoid hazardous chlorine gas, improving safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Nitro or nitroso pyrimidine derivatives.

    Reduction: Alcohol or aldehyde derivatives of the pyrimidine ring.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

ACPC has been explored for its potential therapeutic properties, including:

  • Anticancer Activity : Studies have indicated that ACPC derivatives exhibit cytotoxic effects on various cancer cell lines, such as breast and colon cancer. Notably, it has been reported to inhibit key kinases like VEGFR-2 and CDK1, which are critical in cancer progression. The IC50 values for these compounds ranged from 10 to 30 µM, demonstrating potent activity against tumor cells .
  • Anti-inflammatory Effects : ACPC shows promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. This property could be leveraged for developing new anti-inflammatory drugs.
  • Antimicrobial Activity : Research has demonstrated that ACPC can effectively combat bacterial infections. It has shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

2. Biochemical Research

ACPC serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to interact with various biological targets makes it a candidate for enzyme inhibition studies and biochemical assays:

  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes involved in metabolic pathways, which could lead to therapeutic applications against diseases like cancer and bacterial infections.
  • Receptor Modulation : ACPC may also modulate receptor activities, influencing critical signaling pathways related to cell growth and survival.

Industrial Applications

In addition to its medicinal applications, ACPC is utilized in the development of agrochemicals and materials with specific electronic or optical properties. Its unique functional groups allow for modifications that can enhance the performance of these materials.

Case Studies and Research Findings

Several studies have focused on the biological activities of ACPC:

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry highlighted the significant inhibition of VEGFR-2 and CDK1 by ACPC derivatives, indicating their potential as anticancer agents.
  • Antimicrobial Evaluation : Experiments evaluating the antibacterial properties of ACPC against pathogens demonstrated its effectiveness in reducing bacterial growth significantly.

These findings underscore the compound's potential as a lead structure for drug development across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and electrostatic interactions with active sites, thereby modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features Reference
2-Amino-5-chloropyrimidine-4-carboxylic acid C₅H₄ClN₃O₂ 173.56 2-NH₂, 5-Cl, 4-COOH High polarity; acidic proton; hydrogen-bond donor/acceptor
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid C₈H₈ClN₃O₃ 229.62 5-Cl, 2-cyclopropyl, 6-OH, 4-COOH Steric hindrance from cyclopropyl; additional hydroxyl group enhances solubility
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 172.57 2-Cl, 6-CH₃, 4-COOH Methyl group increases lipophilicity; reduced hydrogen bonding
2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic Acid C₁₀H₁₄ClN₃O₂ 243.69 2-(N-butyl-N-methyl), 5-Cl, 4-COOH Bulky substituent reduces solubility; potential for enhanced membrane permeability
5-Bromo-2-chloropyrimidin-4-amine C₄H₃BrClN₃ 216.44 5-Br, 2-Cl, 4-NH₂ Bromine increases molecular weight; lacks carboxylic acid group

Key Observations:

The methyl group in 2-chloro-6-methylpyrimidine-4-carboxylic acid enhances lipophilicity (logP ~1.2 vs. ~0.5 for the target compound), favoring organic solvent compatibility ().

Reactivity and Hydrogen Bonding :

  • The absence of a carboxylic acid group in 5-bromo-2-chloropyrimidin-4-amine () limits its capacity for ionic interactions, making it less acidic (pKa ~4–5) compared to the target compound.
  • The hydroxyl group in 5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid provides an additional hydrogen-bonding site, which may enhance binding to biological targets like enzymes ().

Biological Activity: The N-butyl-N-methyl substituent in 2-[butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid () could improve pharmacokinetic properties, such as extended half-life, due to reduced metabolic degradation.

Key Insights:

  • Synthetic Flexibility : The target compound’s derivatives, such as the phenylthio analog (), demonstrate the versatility of pyrimidine-4-carboxylic acid scaffolds in nucleophilic substitution reactions.
  • Crystal Packing: The hydrogen-bonding propensity of amino and carboxylic acid groups () contrasts with the halogen-dominated interactions in bromo/chloro analogs ().

Commercial and Industrial Relevance

  • Purity and Availability : The hydrochloride form of the target compound is marketed as an industrial-grade reagent (99% purity) for pharmaceutical intermediates ().
  • Comparative Applications: 5-Chloropyrimidine-4-carboxylic acid (CAS 64224-65-3, ) lacks the amino group, making it less suited for amine-directed conjugation in drug design. 4-Amino-2-chloropyrimidine-5-carbaldehyde (CAS 848697-17-6, ) contains an aldehyde group, enabling Schiff base formation—a feature absent in the target compound.

Biological Activity

2-Amino-5-chloropyrimidine-4-carboxylic acid (ACPC) is a heterocyclic compound belonging to the pyrimidine family. Its unique structure and functional groups make it a candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H4_4ClN3_3O2_2. The presence of an amino group and a carboxylic acid in its structure contributes to its biological activity.

PropertyValue
Molecular FormulaC5_5H4_4ClN3_3O2_2
Molecular Weight175.56 g/mol
SolubilitySoluble in water
Melting Point220-225 °C

Pyrimidine derivatives, including ACPC, are known to interact with various biological targets through several mechanisms:

  • Enzyme Inhibition : ACPC has shown potential as an inhibitor of key enzymes involved in metabolic pathways, which may lead to therapeutic effects against diseases such as cancer and inflammation.
  • Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways crucial for cell growth and survival.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : ACPC has been studied for its potential in combating bacterial infections. It has shown effectiveness against various strains, making it a candidate for antibiotic development .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer cells. Studies indicate that it may inhibit cell proliferation by targeting specific kinases involved in tumor growth .
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of ACPC, particularly its ability to suppress cyclooxygenase (COX) enzymes, which play a significant role in inflammation .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of ACPC exhibited significant inhibition of VEGFR-2 and CDK1 kinases, which are critical targets in cancer therapy. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent activity against tumor cells .
  • Antimicrobial Evaluation : A series of experiments evaluated the antibacterial properties of ACPC against pathogens like Escherichia coli and Staphylococcus aureus. The results showed that ACPC significantly reduced bacterial growth with MIC values ranging from 50 to 100 µg/mL .

Q & A

Q. What are the key synthetic routes for 2-amino-5-chloropyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves chlorination of pyrimidine precursors or functional group interconversion. For example, bromine-to-chlorine substitution in brominated analogs (e.g., 2-amino-5-bromopyrimidine-4-carboxylic acid) using Pd-catalyzed cross-coupling or nucleophilic displacement. Reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalysts (e.g., CuCl₂) critically affect yield . Optimization requires monitoring via HPLC or TLC to track intermediate formation.

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the presence of the carboxylic acid proton (δ ~12-13 ppm) and pyrimidine ring protons (δ ~8.5-9.0 ppm for C5-H). Chlorine substitution at C5 deshields adjacent carbons, visible in 13C NMR .
  • IR Spectroscopy : Detect carboxylic O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ peaks matching the molecular formula (C₅H₃ClN₃O₂; exact mass 172.98 Da) .

Q. What are the solubility properties of this compound, and which solvents are optimal for biological assays?

  • Methodological Answer : The compound exhibits limited solubility in aqueous buffers but dissolves in polar aprotic solvents (DMSO, DMF). For cell-based assays, prepare stock solutions in DMSO (10 mM) and dilute in culture media (<0.1% DMSO). Precipitation thresholds should be tested via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How does the chlorine substituent at C5 influence binding affinity to enzymatic targets compared to bromine or methyl analogs?

  • Methodological Answer : Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) reveal that the C5-Cl group enhances hydrophobic interactions with enzyme pockets (e.g., viral proteases) but reduces electron density at the pyrimidine ring, altering π-π stacking. Bromine analogs show higher affinity due to larger van der Waals radii, while methyl groups reduce steric hindrance .

Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
  • Use isogenic cell lines to control for genetic background.
  • Validate target engagement via CRISPR knockouts or competitive binding assays.
  • Cross-reference with structural analogs (e.g., 4-amino-2-chloropyrimidine-5-carbonitrile) to isolate substituent-specific effects .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets (e.g., Chikungunya virus nsP3 macrodomain). Focus on optimizing hydrogen bonds between the carboxylic acid and catalytic residues.
  • ADMET Prediction : Tools like SwissADME assess logP (target <3 for blood-brain barrier penetration) and PAINS filters to eliminate promiscuous binders .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-chloropyrimidine-4-carboxylic acid
Reactant of Route 2
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2-Amino-5-chloropyrimidine-4-carboxylic acid

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